molecular formula C16H14O4 B13813184 Acetyl 2-(phenoxymethyl)benzoate

Acetyl 2-(phenoxymethyl)benzoate

Cat. No.: B13813184
M. Wt: 270.28 g/mol
InChI Key: ZQWQWAHMGAVGFL-UHFFFAOYSA-N
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Description

Acetyl 2-(phenoxymethyl)benzoate is an organic compound with a complex structure that includes an acetyl group, a phenoxymethyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-(phenoxymethyl)benzoate typically involves the esterification of 2-(phenoxymethyl)benzoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Acetyl 2-(phenoxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major product is 2-(phenoxymethyl)benzoic acid.

    Reduction: The major product is 2-(phenoxymethyl)benzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted benzoates can be formed.

Scientific Research Applications

Acetyl 2-(phenoxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Acetyl 2-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenoxymethyl group can interact with hydrophobic pockets in proteins, influencing their activity and function. The benzoate moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar structure but lacks the acetyl group.

    Phenyl benzoate: Similar structure but lacks the phenoxymethyl group.

    Acetyl benzoate: Similar structure but lacks the phenoxymethyl group.

Uniqueness

Acetyl 2-(phenoxymethyl)benzoate is unique due to the presence of both the acetyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar counterparts.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

acetyl 2-(phenoxymethyl)benzoate

InChI

InChI=1S/C16H14O4/c1-12(17)20-16(18)15-10-6-5-7-13(15)11-19-14-8-3-2-4-9-14/h2-10H,11H2,1H3

InChI Key

ZQWQWAHMGAVGFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C1=CC=CC=C1COC2=CC=CC=C2

Origin of Product

United States

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